2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound exhibits significant potential in various scientific fields, particularly in medicinal chemistry due to its unique structural characteristics and biological activities. It is often utilized in research settings for its pharmacological properties.
The compound can be classified under organic compounds, specifically as an amine derivative. It is recognized for its structural components, which include a pyrrolidine ring and a difluorophenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and development.
The synthesis of 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the following steps:
This method is advantageous due to its simplicity and scalability for industrial production, where conditions can be optimized to enhance yield and purity .
The molecular formula of 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride is C11H14ClF2N. Its molecular weight is approximately 233.68 g/mol.
C1CNCC1CC2=C(C=CC(=C2)F)F.Cl
XUOCTGCQWVDSSQ-UHFFFAOYSA-N
The structure features a pyrrolidine ring attached to a difluorophenyl group, which contributes to its chemical properties and biological activity .
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride can undergo several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride primarily relates to its interaction with biological targets at the molecular level. While specific pathways may vary depending on the application, it generally involves:
Further studies are necessary to elucidate precise mechanisms and potential therapeutic effects .
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5